
(Trifluoroacetylamino)acetaldehyde dimethyl acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trifluoroacetylamino)acetaldehyde dimethyl acetal is a chemical compound with the molecular formula C6H10F3NO3 It is known for its unique structure, which includes a trifluoroacetyl group, an amino group, and a dimethyl acetal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluoroacetylamino)acetaldehyde dimethyl acetal typically involves the reaction of trifluoroacetaldehyde with aminoacetaldehyde dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet industrial demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(Trifluoroacetylamino)acetaldehyde dimethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroacetyl and amino groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetyl oxides, while reduction may produce trifluoroacetylamines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
(Trifluoroacetylamino)acetaldehyde dimethyl acetal has several applications in scientific research:
Mechanism of Action
The mechanism of action of (Trifluoroacetylamino)acetaldehyde dimethyl acetal involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The amino group can form hydrogen bonds and participate in various biochemical reactions. The dimethyl acetal group provides stability and reactivity, allowing the compound to participate in a range of chemical processes .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetaldehyde dimethyl acetal: Similar in structure but lacks the amino group.
Aminoacetaldehyde dimethyl acetal: Similar but lacks the trifluoroacetyl group.
Acetaldehyde dimethyl acetal: Lacks both the trifluoroacetyl and amino groups.
Uniqueness
(Trifluoroacetylamino)acetaldehyde dimethyl acetal is unique due to the presence of both trifluoroacetyl and amino groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H10F3NO3 |
|---|---|
Molecular Weight |
201.14 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C6H10F3NO3/c1-12-4(13-2)3-10-5(11)6(7,8)9/h4H,3H2,1-2H3,(H,10,11) |
InChI Key |
ALNYBZQZZJDCIG-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC(=O)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



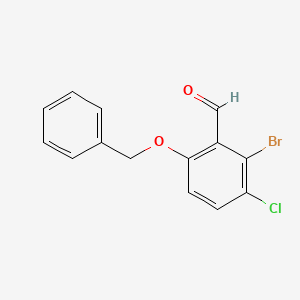

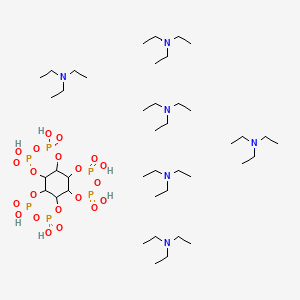
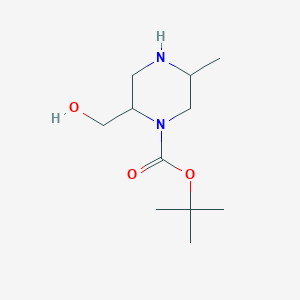

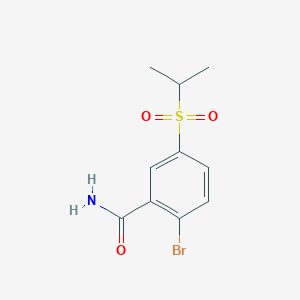
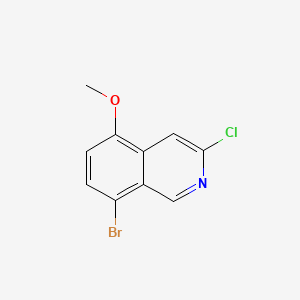
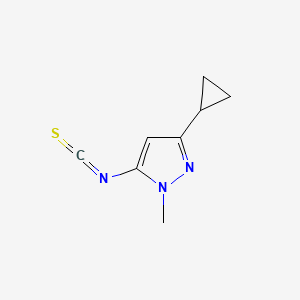
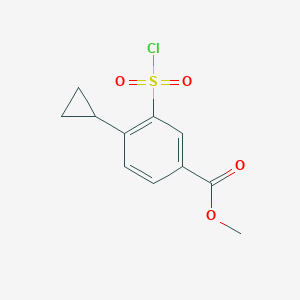
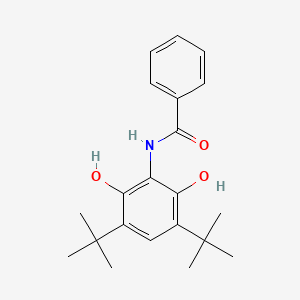
![(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13913898.png)


